Enhanced GOT1 Inhibitory Potency Over Promiscuous Comparator iGOT1-01
GOT1 inhibitor-1 demonstrates superior inhibitory potency against GOT1 compared to the widely used inhibitor iGOT1-01. In the standard MDH-coupled enzymatic assay, GOT1 inhibitor-1 achieves an IC50 of 8.2 µM [1]. Under comparable assay conditions, iGOT1-01 shows a significantly higher IC50 of 84.6 µM, indicating GOT1 inhibitor-1 is over 10-fold more potent .
| Evidence Dimension | GOT1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 8.2 µM |
| Comparator Or Baseline | iGOT1-01 (IC50 = 84.6 µM) |
| Quantified Difference | 10.3-fold more potent |
| Conditions | MDH-coupled GOT1 enzymatic assay |
Why This Matters
Higher potency reduces the required compound concentration in cellular assays, minimizing potential off-target or solvent-related artifacts.
- [1] Justin Anglin, et al. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma. Bioorg Med Chem Lett. 2018 Sep 1;28(16):2675-2678. View Source
